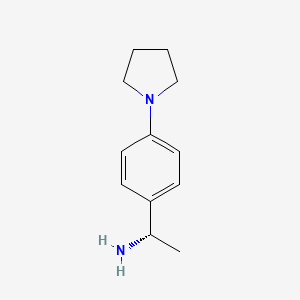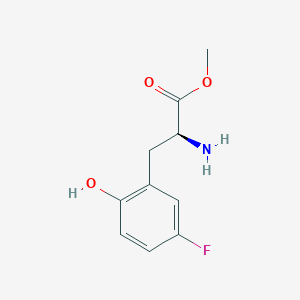
(1S)-1-(4-Pyrrolidinylphenyl)ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(4-Pyrrolidinylphenyl)ethylamine: benzylamine , is an organic compound with the chemical formula C₁₀H₁₅N. It features a benzene ring attached to a primary amine group via an ethyl chain. The compound’s systematic name reflects its stereochemistry, where the “1S” designation indicates the absolute configuration of the chiral center.
Métodos De Preparación
a. Synthetic Routes
Several synthetic routes lead to benzylamine:
Reductive Amination: The most common method involves reductive amination of benzaldehyde with ammonia or an amine. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the imine intermediate to yield benzylamine.
Gabriel Synthesis: This classic method employs phthalimide as a starting material. After converting phthalimide to the corresponding potassium salt, it reacts with an alkyl halide (such as benzyl chloride) to form benzylamine.
Hofmann Rearrangement: Benzylamine can be obtained by treating benzyl chloride with sodium hypochlorite (NaOCl) followed by ammonia.
b. Industrial Production
Benzylamine is industrially produced via reductive amination of benzaldehyde using hydrogen gas and a metal catalyst. This process ensures high yields and purity.
Análisis De Reacciones Químicas
Benzylamine participates in various reactions:
Oxidation: Oxidation of benzylamine yields benzaldehyde.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Reduction: Benzylamine can be reduced to benzyl alcohol. Common reagents include hydrogen peroxide (for oxidation), alkyl halides (for substitution), and reducing agents (for reduction).
Aplicaciones Científicas De Investigación
Benzylamine finds applications across disciplines:
Chemistry: As a versatile building block, it contributes to the synthesis of pharmaceuticals, agrochemicals, and polymers.
Biology: Benzylamine derivatives serve as ligands for receptors and enzymes.
Medicine: Some antihistamines and antihypertensive drugs contain benzylamine moieties.
Industry: Benzylamine is used in the production of dyes, resins, and rubber chemicals.
Mecanismo De Acción
Benzylamine’s effects are attributed to its interactions with molecular targets. It may act as a substrate for enzymes or modulate receptor activity. Further research is needed to elucidate specific pathways.
Comparación Con Compuestos Similares
Benzylamine stands out due to its simple structure and diverse applications. Similar compounds include phenethylamine, aniline, and other primary amines.
Propiedades
Fórmula molecular |
C12H18N2 |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
(1S)-1-(4-pyrrolidin-1-ylphenyl)ethanamine |
InChI |
InChI=1S/C12H18N2/c1-10(13)11-4-6-12(7-5-11)14-8-2-3-9-14/h4-7,10H,2-3,8-9,13H2,1H3/t10-/m0/s1 |
Clave InChI |
OCZYPQZGADEYRH-JTQLQIEISA-N |
SMILES isomérico |
C[C@@H](C1=CC=C(C=C1)N2CCCC2)N |
SMILES canónico |
CC(C1=CC=C(C=C1)N2CCCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13052153.png)
![(1R)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052155.png)






![2-Amino-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13052187.png)


